(5-methyl-1H-indol-6-yl)boronicacid
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Overview
Description
(5-methyl-1H-indol-6-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and applications in various fields, including chemistry, biology, and medicine . The boronic acid group in this compound allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-indol-6-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the Miyaura borylation reaction, where an indole derivative reacts with a boron reagent in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of (5-methyl-1H-indol-6-yl)boronic acid often involves continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acids .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-indol-6-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium 2-ethyl hexanoate, and solvents such as 2-ethoxyethanol . Reaction conditions are generally mild, with temperatures around 35°C and low catalyst loading .
Major Products
Major products formed from these reactions include various substituted indoles and boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(5-methyl-1H-indol-6-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-methyl-1H-indol-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups . This property allows it to interact with various biological molecules, such as proteins and nucleic acids, leading to its diverse biological activities . The boronic acid group can also undergo oxidation to form reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindole-5-boronic acid pinacol ester
- 5-Indoleboronic acid
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Uniqueness
(5-methyl-1H-indol-6-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields .
Properties
Molecular Formula |
C9H10BNO2 |
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Molecular Weight |
174.99 g/mol |
IUPAC Name |
(5-methyl-1H-indol-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-6-4-7-2-3-11-9(7)5-8(6)10(12)13/h2-5,11-13H,1H3 |
InChI Key |
KUVACSVHFYJHKA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN2)C=C1C)(O)O |
Origin of Product |
United States |
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